Product packaging for 9-Methyl-9H-carbazol-3-ol(Cat. No.:CAS No. 52602-27-4)

9-Methyl-9H-carbazol-3-ol

Cat. No.: B3353073
CAS No.: 52602-27-4
M. Wt: 197.23 g/mol
InChI Key: BCMKJAFXKKSMJA-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazol-3-ol (CAS 52602-27-4) is a derivative of the versatile carbazole scaffold, a tricyclic aromatic amine consisting of two benzene rings fused to a central five-membered nitrogen-containing ring . This specific compound features methylation at the nitrogen (N-9) position and a hydroxyl group at the C-3 position, a site of high electron density that is crucial for its electronic properties and reactivity . The molecular formula is C₁₃H₁₁NO, and it has a molecular weight of 197.23 g/mol . This compound serves as a critical synthetic intermediate and building block in various research fields. In materials science , carbazole derivatives like this one are prized for their desirable electronic and charge-transport properties, large π-conjugated system, and high thermal stability . They are extensively investigated as key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . The hydroxyl group provides a handle for further functionalization and can be used in reactions such as the ultrasound-assisted Rap-Stoermer reaction to synthesize more complex structures like benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones . In medicinal and pharmaceutical research , the carbazole nucleus is a vibrant platform with a wide spectrum of reported biological activities . While this specific compound is a building block, carbazole derivatives demonstrate significant anticancer potential by reactivating the p53 tumor suppressor pathway and inducing senescence in cancer cells . Other derivatives show antimicrobial and antifungal activities , and novel 3-(piperazin-1-yl)propan-2-ol modified carbazole derivatives have shown promising bactericidal activity against plant pathogens by disrupting bacterial cell membranes . The structural motif is also being explored for anti-inflammatory, antidiabetic, and neuroprotective applications . ATTENTION: This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B3353073 9-Methyl-9H-carbazol-3-ol CAS No. 52602-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylcarbazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKJAFXKKSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200583
Record name 9H-Carbazol-3-ol, 9-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-27-4
Record name 9H-Carbazol-3-ol, 9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-3-ol, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Pathways for 9 Methyl 9h Carbazol 3 Ol

Innovative Synthetic Routes Towards 9-Methyl-9H-carbazol-3-ol

The synthesis of this compound can be approached through various innovative routes that either build the carbazole (B46965) scaffold with the hydroxyl group already in place or introduce it onto a pre-formed carbazole ring. These methods often involve transition-metal catalysis and cascade reactions to ensure efficiency and control.

Regioselective Functionalization Strategies at the 3-Position

Achieving regioselective functionalization at the C-3 position of the carbazole nucleus is a critical step. The inherent reactivity of the carbazole ring favors electrophilic substitution at the 3 and 6 positions due to the electron-donating nature of the nitrogen atom. acs.org Modern synthetic methods, however, offer more precise control through directed C-H activation.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and selective introduction of functional groups, avoiding the limitations of classical electrophilic substitutions. chim.it For instance, rhodium(II) catalysts can facilitate the insertion of carbenoids into the C-H bond at the C-3 position of 9-alkyl or 9-aryl substituted carbazoles. chim.it This approach allows for the introduction of various functionalities that can be later converted to a hydroxyl group.

Another strategy involves a Brønsted acid-catalyzed cascade annulation. A notable example is the reaction between a 2-alkenyl indole (B1671886) and glyoxal, which directly constructs the 3-hydroxy-carbazole core. acs.org This method is advantageous as it is protecting-group-free and environmentally benign. acs.org

A summary of selected regioselective functionalization strategies is presented below.

StrategyReagents/CatalystKey Features
Rhodium-Catalyzed C-H InsertionRh(II) catalyst, 1-sulfonyl-1,2,3-triazolesDirect functionalization at C-3 of 9-substituted carbazoles. chim.it
Brønsted Acid-Catalyzed AnnulationL-(+)-tartaric acid, 2-alkenyl indoles, glyoxalProtecting-group-free synthesis of the 3-hydroxy carbazole core. acs.org
HydroxydeboronationCarbazol-3-yl-boronic acid, H₂O₂ or m-CPBAMild conversion of a boronic acid group at C-3 to a hydroxyl group. researchgate.net

N-Methylation Techniques for Carbazole Ring Systems

The introduction of a methyl group at the N-9 position of the carbazole ring is a common transformation that can be accomplished using various methylating agents. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

Classical N-alkylation methods often employ a base to deprotonate the carbazole nitrogen, followed by reaction with a methyl halide (e.g., methyl iodide). More environmentally friendly and efficient methods have been developed. For instance, dimethyl carbonate (DMC) serves as a green methylating agent, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Microwave-assisted synthesis offers a rapid and high-yield alternative for N-methylation. By adsorbing carbazole and an alkyl halide onto potassium carbonate, the reaction can proceed quickly under microwave irradiation in a solvent-free ("dry media") condition. researchgate.net

MethodMethylating AgentCatalyst/ConditionsKey Features
Classical N-AlkylationMethyl iodide, Methyl bromideBase (e.g., KOH, NaH) in a polar solvent (e.g., DMF, Acetone)Well-established, versatile method. nih.gov
Green MethylationDimethyl Carbonate (DMC)Base (e.g., DBU) in sulfolane, high temperatureEnvironmentally friendly, avoids toxic halides. researchgate.net
Microwave-Assisted SynthesisAlkyl halidesAdsorbed on K₂CO₃, solvent-freeRapid reaction times and high yields. researchgate.net

Cyclization and Annulation Protocols for Carbazole Scaffold Construction

The construction of the fundamental carbazole scaffold is the cornerstone of synthesizing this compound. A multitude of cyclization and annulation strategies have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. rsc.orgwikipedia.org

Transition Metal-Catalyzed Methods:

Palladium-catalyzed reactions are widely used. One approach involves the intramolecular C-H arylation of N-arylated o-iodoanilines. nih.gov Another powerful method is the Cadogan cyclization, which involves the reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents. acs.orgresearchgate.net

Gold and other metal catalysts (e.g., Platinum, Silver) have been shown to effectively catalyze the cyclization of indole-tethered allenes to form the carbazole skeleton under mild conditions. chim.it

Annulation Reactions:

[4+2] Annulation (Diels-Alder type reactions): Intramolecular dehydro-Diels-Alder reactions of ynamides can be used to construct the carbazole ring system. researchgate.net

Cascade Annulations: These multi-step reactions proceed in a single pot to rapidly build molecular complexity. Strategies include Brønsted acid-catalyzed cascade reactions of indoles with bis-electrophiles and cascade nucleophilic addition-cyclization sequences involving pentadienyl cations. acs.orgnih.gov

These protocols offer diverse pathways to access substituted carbazoles, which can then be functionalized to yield the target molecule. rsc.orgresearchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. Studies often employ computational analysis and experimental probes to investigate the underlying reaction pathways.

Investigation of Transition States and Reaction Intermediates

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide insight into the energetics and structures of transition states and intermediates.

In the gold-catalyzed cyclization of indole-tethered allenes , the reaction is proposed to proceed through a key spirocyclic intermediate. chim.it This intermediate arises from the nucleophilic attack of the indole C-3 position onto the allene. A subsequent rearrangement leads to the formation of the carbazole structure. chim.it DFT calculations have been used to compare the reaction profiles of different catalysts (e.g., Gold vs. Platinum) and to rationalize the observed chemoselectivity of the carbocyclization process over other potential pathways. chim.itresearchgate.net

The Cadogan reaction is believed to proceed through a nitrene intermediate, which is generated from the deoxygenation of the nitro group by a phosphine (B1218219) reagent. researchgate.net This highly reactive nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.

A diverted Bischler–Napieralski cascade reaction has been shown to produce carbazoles through a complex multistep mechanism. Isotope labeling studies using ¹³C confirmed a pathway involving significant skeletal rearrangement, proceeding through tetracyclic intermediates before arriving at the final carbazole product. acs.org

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative data on reaction rates and help to determine the rate-determining step of a reaction mechanism. For carbazole synthesis, kinetic analysis has been applied to understand reactions like the dehydro-Diels-Alder cycloaddition of ynamides. researchgate.net Such studies, combined with deuterium-labeling experiments, can support or refute proposed mechanisms, such as the involvement of a dual gold catalysis pathway in certain transformations. researchgate.net

In the context of C-H activation, kinetic isotope effect (KIE) studies are instrumental. A significant KIE suggests that the C-H bond cleavage is the rate-determining step of the reaction, providing valuable information for the design of more efficient catalysts. chim.it While specific kinetic data for the formation of this compound is not extensively documented, the principles from studies on related carbazole syntheses are directly applicable to understanding and optimizing its formation. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of synthetic routes to carbazole derivatives is profoundly influenced by the precise control of reaction parameters. Key variables that are typically optimized include the choice of catalyst and ligand, the solvent system, reaction temperature, and the nature of the base employed. bristol.ac.ukresearchgate.net Fine-tuning these elements is essential to navigate complex reaction landscapes, suppress side reactions, and ultimately achieve high yields of the desired product, this compound.

The selection of an appropriate catalyst is arguably the most critical factor in the synthesis of carbazoles via cross-coupling and C-H activation reactions. Palladium-based catalysts are extensively used, often in combination with specialized phosphine ligands that modulate the catalyst's activity and stability. wikipedia.orgnih.gov The performance of these catalytic systems is typically evaluated by screening a variety of metal precursors and ligands to identify the optimal combination for a specific transformation.

For instance, in reactions analogous to the final cyclization step for forming the carbazole nucleus, such as the Buchwald-Hartwig amination, the choice of phosphine ligand has a remarkable effect on reaction conversion and yield. researchgate.net Sterically hindered monodentate ligands like XPhos have been shown to be highly effective. researchgate.net Similarly, bidentate phosphine ligands such as BINAP and Xantphos are frequently employed to accelerate the reaction and improve yields. wikipedia.orgresearchgate.net

Beyond palladium, other transition metals like copper, rhodium, and iridium have also been utilized. organic-chemistry.orgnih.gov Copper catalysts, for example, are common in Ullmann-type C-N coupling reactions, while rhodium catalysts have been used for the synthesis of carbazoles from biaryl azides. organic-chemistry.orgnih.gov The screening process involves systematically testing these catalysts under standardized conditions to compare their efficacy.

Table 1: Representative Catalyst Performance in a Model Carbazole Synthesis Reaction Data is illustrative and based on typical findings in carbazole synthesis literature.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃K₃PO₄Toluene11065
2Pd(OAc)₂ (5)BINAPCs₂CO₃Toluene10085
3Pd₂(dba)₃ (2.5)XantphosK₃PO₄Toluene11092
4Pd(OAc)₂ (5)XPhosCs₂CO₃Toluene10091 researchgate.net
5CuI (10)(L)-ProlineK₂CO₃DMSO12078
6Rh₂(OAc)₄ (2)--DCE7075 nih.gov

This interactive table allows for sorting based on different parameters to analyze catalyst performance.

The choice of solvent and the reaction temperature are critical parameters that significantly impact reaction rates, selectivity, and catalyst stability. Solvents are selected based on their ability to dissolve reactants and intermediates, their boiling point, and their interaction with the catalytic species. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) are commonly used in carbazole synthesis. nih.govuobaghdad.edu.iq

Temperature optimization is a delicate balance; higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of undesired byproducts. For example, in palladium-catalyzed tandem reactions for carbazole synthesis, temperatures around 120-180°C are often employed, particularly with microwave irradiation to reduce reaction times. organic-chemistry.org Conversely, milder conditions are sought to improve functional group tolerance. Visible light-induced methods can often be performed at room temperature, representing a significant advantage. nih.gov Optimization studies typically involve running the reaction at several different temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C) to find the optimal point for product formation. bristol.ac.uk

Table 2: Influence of Solvent and Temperature on a Model Carbazole-Forming Reaction Data is illustrative and based on typical findings in carbazole synthesis literature.

EntrySolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)
1Toluene801675
2Toluene1101692
31,4-Dioxane1101288 nih.gov
4DMSO120885
5DMSO180 (MW)0.490 organic-chemistry.org
6AcetonitrileRoom Temp2460 (photocatalytic)
71,2-Dichloroethane701275 nih.gov

This interactive table allows for sorting to observe trends in how solvent and temperature affect reaction outcomes.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more sustainable and environmentally benign processes. In the context of synthesizing this compound, these principles are applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies in carbazole synthesis include:

Use of Greener Solvents: Replacing toxic and hazardous solvents with more environmentally friendly alternatives. For example, ionic liquids and bio-based solvents like eucalyptol (B1671775) have been explored as greener media for coupling reactions. researchgate.netnih.gov Water has also been used as a solvent for certain Ullmann-type C-N bond-forming reactions. mdpi.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes. organic-chemistry.orgorganic-chemistry.orgmdpi.com Visible-light photocatalysis is another energy-efficient approach that allows reactions to proceed at ambient temperature using light as a renewable energy source. nih.govmdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Intramolecular C-H activation and annulation reactions are highly atom-economical as they form the carbazole ring without the need for pre-functionalized starting materials, generating minimal waste. nih.gov

Use of Recoverable Catalysts: Developing heterogeneous or magnetically recoverable nanocatalysts that can be easily separated from the reaction mixture and reused over multiple cycles. Palladium nanocatalysts supported on green materials like biochar have been successfully used in one-pot carbazole syntheses. organic-chemistry.orgorganic-chemistry.org

Safer Reagents and Products: Utilizing less hazardous reagents, such as employing aryl sulfilimines as a safer alternative to potentially explosive azides for generating nitrene intermediates in C-H amination reactions. nih.gov Using air or molecular oxygen as the terminal oxidant in place of stoichiometric chemical oxidants is another significant green improvement, with water being the only byproduct. organic-chemistry.orgmdpi.com

The integration of these green chemistry principles not only reduces the environmental impact of synthesizing this compound but also often leads to more efficient and cost-effective manufacturing processes. rsc.org

Sophisticated Spectroscopic and Structural Analysis of 9 Methyl 9h Carbazol 3 Ol

In-depth Spectroscopic Techniques for Electronic Structure Probing

Spectroscopic analysis provides a profound understanding of the molecular and electronic structure of 9-Methyl-9H-carbazol-3-ol. Techniques ranging from UV-Visible absorption to nuclear magnetic resonance are employed to probe its electronic transitions, excited states, functional group characteristics, and conformational details.

The electronic absorption spectrum of carbazole (B46965) derivatives is characterized by distinct transitions within the aromatic system. For the parent compound, 9-methyl-9H-carbazole, an intense absorption peak attributed to a local π–π* transition on the carbazole group is observed around 293 nm. nih.gov The introduction of a hydroxyl group at the 3-position in this compound is expected to modulate these electronic transitions. Generally, carbazole-based compounds can exhibit less intense intramolecular charge transfer (ICT) peaks, often located in the UV region between 340 and 360 nm. researchgate.net The hydroxyl group, being an electron-donating substituent, can influence the energy of the molecular orbitals, potentially causing a bathochromic (red) shift in the absorption bands compared to the unsubstituted 9-methyl-9H-carbazole.

Table 1: UV-Visible Absorption Data for 9-Methyl-9H-carbazole and Related Compounds

Compound Absorption Maximum (λ_abs) Transition Type Reference
9-Methyl-9H-carbazole ~293 nm π–π* nih.gov

Luminescence spectroscopy offers critical insights into the excited state properties of this compound. The parent structure, 9-methyl-9H-carbazole, displays a characteristic phosphorescent trace in the region of 420 to 480 nm when measured in a tetrahydrofuran (B95107) (THF) solution at 77 K. nih.gov Carbazole and its derivatives are well-known for their phosphorescence, which typically appears in the 400-540 nm range. researchgate.net The emission from this compound would arise from the decay of its lowest triplet excited state (T₁) to the singlet ground state (S₀). The presence of the hydroxyl group may alter the energy of this triplet state and the rate of intersystem crossing, thereby influencing the precise wavelength and intensity of the phosphorescence.

Table 2: Photophysical Emission Data for Carbazole Derivatives

Compound Emission Type Wavelength Range (λ_em) Conditions Reference
9-Methyl-9H-carbazole Phosphorescence 420 - 480 nm THF at 77 K nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and probing the vibrational modes within the this compound molecule. The FT-IR spectrum of the parent 9-methyl-9H-carbazole is available from the NIST database. nist.gov For this compound, the spectrum would be dominated by several key vibrations. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is expected, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration associated with the phenolic hydroxyl group would also be present. Additionally, the spectrum would feature bands corresponding to the aromatic C-H stretching, C=C ring stretching of the carbazole core, and vibrations of the N-methyl group. In related carbazole derivatives, bands for C=O and P=O functions have been observed around 1650 cm⁻¹ and 1250 cm⁻¹, respectively, providing a reference for interpreting complex spectra. mdpi.com

Table 3: Predicted Key FT-IR Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Hydroxyl (-OH) 3200 - 3600 O-H Stretch
Aromatic C-H 3000 - 3100 C-H Stretch
Methyl (-CH₃) 2850 - 2960 C-H Stretch
Aromatic Ring 1450 - 1600 C=C Stretch
Phenolic C-O 1200 - 1260 C-O Stretch

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each proton and carbon atom in the this compound structure. In the ¹H NMR spectrum, distinct signals are expected for the methyl protons, the phenolic hydroxyl proton, and the aromatic protons. The methyl protons (-CH₃) at the N-9 position would likely appear as a sharp singlet. The hydroxyl proton (-OH) signal's position can be variable and is sensitive to solvent and concentration. The aromatic protons on the carbazole rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns revealing their positions relative to one another. The delocalization of π-electrons from the carbazole ring can cause slight shielding effects on adjacent protons. mdpi.com

The ¹³C NMR spectrum would complement this information, showing a distinct signal for the methyl carbon, and a series of signals in the aromatic region for the twelve carbons of the carbazole core. The carbon atom bonded to the hydroxyl group (C-3) would be significantly shifted downfield due to the electronegativity of the oxygen atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃ ~3.9 ~29 Singlet signal in ¹H NMR.
Ar-H 7.0 - 8.5 105 - 145 Complex multiplet signals in ¹H NMR.
C-OH Variable (e.g., ~5.3) ~152 Signal in ¹H NMR can be broad and exchangeable.

Crystallographic Investigations of this compound (if applicable for research, not identification)

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive research on closely related derivatives allows for a detailed inference of its solid-state molecular geometry and packing.

The crystal structure of (4,9-Dimethyl-9H-carbazol-3-yl)methanol, a structurally analogous compound, provides significant insight. nih.govresearchgate.net This related molecule crystallizes in a monoclinic system with the space group P2/n. researchgate.net Studies on this and other carbazole derivatives consistently show that the fused carbazole ring system is nearly planar. nih.govresearchgate.netnih.gov For instance, in one derivative, the maximum deviation from planarity for the carbazole system was only 0.041 Å. nih.gov

A crucial feature in the crystal packing of hydroxylated carbazoles is hydrogen bonding. In the crystal of (4,9-Dimethyl-9H-carbazol-3-yl)methanol, O—H···O hydrogen bonds link adjacent molecules, forming zigzag chains that propagate through the crystal lattice. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding via its hydroxyl group, which would be a dominant force in its crystal packing. Furthermore, weak C—H···π interactions are commonly observed, linking molecular chains and contributing to the formation of two- or three-dimensional networks. nih.govresearchgate.netnih.gov

Table 5: Crystallographic Data for the Related Compound (4,9-Dimethyl-9H-carbazol-3-yl)methanol

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2/n researchgate.net
a (Å) 14.4728 (4) researchgate.net
b (Å) 5.4554 (3) researchgate.net
c (Å) 15.0906 (4) researchgate.net
β (°) 95.453 (4) researchgate.net
Volume (ų) 1186.08 (8) researchgate.net
Z (molecules/cell) 4 researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Key intermolecular forces expected to be present in the crystal lattice include:

Hydrogen Bonding: The hydroxyl group at the C3 position is a potent hydrogen bond donor, while the nitrogen atom of the carbazole ring can act as a hydrogen bond acceptor. This facilitates the formation of strong O-H···N or O-H···O hydrogen bonds, which are often the primary organizing force in the crystal structures of hydroxylated carbazoles. These interactions can link molecules into distinct motifs such as chains or dimers.

π–π Stacking: The planar carbazole ring system allows for significant π–π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings overlap, are a common feature in the crystal packing of carbazoles and contribute significantly to the stability of the crystalline solid. In related derivatives, centroid-centroid distances of approximately 3.7 to 3.9 Å are observed for these interactions. osaka-kyoiku.ac.jp

C–H···π Interactions: The hydrogen atoms on the carbazole core and the methyl group can interact with the π-electron clouds of adjacent aromatic rings. These weak hydrogen bonds are frequently observed in carbazole structures, contributing to the formation of complex three-dimensional networks. nih.gov

Van der Waals Forces: These non-specific interactions are also significant in determining the final packing arrangement, particularly in the absence of stronger directional forces. researchgate.net

Studies on analogous compounds reveal common packing motifs. For instance, some carbazole derivatives form centrosymmetric dimers through hydrogen bonds, which are then linked into chains by weaker π–π interactions. osaka-kyoiku.ac.jp In other cases, C–H···O hydrogen bonds can link molecules into one-dimensional chains or more complex three-dimensional networks. nih.gov The interplay of these different interactions ultimately determines the specific polymorphic form adopted by the compound.

Interaction TypePotential Groups InvolvedCommon Resulting Motif
Hydrogen Bonding-OH group (donor), N atom (acceptor)Chains, Dimers
π–π StackingCarbazole aromatic rings1D Chains, Columns
C–H···π InteractionsAromatic C-H, Methyl C-H, Aromatic rings3D Networks
Van der Waals ForcesEntire moleculeOverall crystal packing

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is primarily defined by the geometry of its tricyclic core and the orientation of its substituent groups.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl (-OH) group is the most chemically active site for forming hydrogen bonds. Its presence is a dominant factor in the molecular conformation and crystal packing. The -OH group can participate in both intermolecular and, if a suitable acceptor is nearby, intramolecular hydrogen bonds.

In the case of this compound, the hydroxyl group is well-positioned to form strong intermolecular hydrogen bonds. Analysis of similar structures, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, shows the formation of robust O—H⋯O hydrogen bonds that define the primary crystal structure. In other related compounds, the hydroxyl group is known to facilitate the formation of bifurcated O—H⋯O interactions, linking molecules into stable chains. The high melting point of many hydroxylated carbazoles is often attributed to the strength of these extensive hydrogen-bonding networks.

While less likely in this specific isomer due to the distance, intramolecular hydrogen bonds can occur in carbazole derivatives when donor and acceptor groups are in close proximity, often leading to the formation of stable five- or six-membered rings. For example, in derivatives with adjacent hydroxyl and carbonyl groups, a strong intramolecular O—H⋯O bond is typically observed.

Steric Hindrance and Planarity of the Carbazole Core

The carbazole ring system is known to be essentially planar. nih.govpreprints.org X-ray crystallographic studies of numerous carbazole derivatives confirm that the tricyclic core deviates only slightly from a flat conformation. researchgate.netpreprints.org For example, in one study of a related compound, the mean deviation from planarity of the carbazole ring system was found to be just 0.0138 Å. researchgate.net

Electronic Structure and Photophysical Properties Research of 9 Methyl 9h Carbazol 3 Ol

Computational Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the electronic structure of carbazole (B46965) derivatives like 9-Methyl-9H-carbazol-3-ol. These theoretical studies are crucial for predicting the material's behavior in electronic devices. The core of this analysis lies in the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to determining a molecule's electronic properties. For this compound, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as the electron donor. The presence of the hydroxyl (-OH) group at the 3-position and the methyl (-CH₃) group at the N9-position further influences the electron density and energy of the HOMO level. Conversely, the LUMO is distributed over the aromatic system, representing the electron-accepting region.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter. It dictates the energy required to excite an electron from the ground state to the first excited state and is directly related to the material's optical and electronic properties. Arylation at the 9-position of carbazoles is known to lower the HOMO level, which can help in tuning the band gap when combined with suitable acceptor groups. nankai.edu.cn For carbazole-based donor-acceptor-donor compounds, the HOMO-LUMO gap can be selectively tuned, which is a key strategy in designing materials for specific applications. nankai.edu.cn Computational studies on related carbazole oligomers have shown calculated HOMO energies in the range of -5.72 eV to -5.92 eV and LUMO energies from -2.98 eV to -3.57 eV, resulting in a low band gap of approximately 2.29 eV. mdpi.com

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Systems

Compound Family Typical HOMO Energy (eV) Typical LUMO Energy (eV) Typical Band Gap (eV) Reference
Carbazole-Thiophene Oligomers -5.72 to -5.92 -2.98 to -3.57 ~2.29 mdpi.com
Carbazole-based Polymers ~ -5.30 ~ -3.52 ~ 1.78 mdpi.comwhiterose.ac.uk

Note: These values are for structurally related compounds and provide an estimated range for this compound. Specific values for the target compound require dedicated computational analysis.

Detailed Investigation of Absorption and Emission Spectra Characteristics

The photophysical properties of this compound are defined by its absorption and emission spectra. The UV-visible absorption spectrum arises from electronic transitions from the ground state to various excited states, primarily through π→π* and n→π* transitions. mdpi.com The carbazole moiety provides the extensive π-conjugated system responsible for strong absorption in the UV region. For the parent compound, 9-methyl-9H-carbazole, absorption spectra have been well-documented. nist.gov

Fluorescence emission occurs when the molecule relaxes from the lowest singlet excited state (S₁) back to the ground state (S₀). Carbazole derivatives are renowned for their strong fluorescence, making them valuable as organic luminophores. researchgate.net The emission spectrum is typically a mirror image of the absorption band corresponding to the S₀ → S₁ transition. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. Studies on highly substituted pyrido-carbazole chromophores show that these dyes are highly fluorescent. researchgate.net

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, the molecule is promoted to a singlet excited state (Sₙ). From here, it undergoes a series of rapid, non-radiative relaxation processes. It quickly relaxes to the lowest vibrational level of the first singlet excited state (S₁) through internal conversion. From the S₁ state, the molecule can return to the ground state (S₀) via two primary pathways:

Fluorescence: A radiative decay process where a photon is emitted.

Non-radiative decay: The energy is dissipated as heat through vibrational relaxation.

Another critical pathway is intersystem crossing (ISC) , a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁). This process is fundamental in understanding phenomena like phosphorescence and two-step absorption processes. In some carbazole-phthalocyanine hybrids, a two-step two-photon absorption process, which relies on efficient population of triplet states, has been identified as the main absorption mechanism under certain conditions. mdpi.com The dynamics of these excited states, including their lifetimes and the efficiency of competing pathways, are crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) . It is defined as the ratio of the number of photons emitted to the number of photons absorbed. arxiv.org A high quantum yield is desirable for applications requiring bright emission, such as in OLEDs and fluorescent probes. Carbazole derivatives often exhibit high quantum yields. For example, some push-pull carbazole dyes show quantum yields ranging from 0.27 to 0.65 in solution. researchgate.net However, factors like molecular aggregation can lead to fluorescence quenching, significantly reducing the quantum yield in the solid state. ub.edu

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. arxiv.org It is an intrinsic property of a fluorophore and is sensitive to the molecular environment. For some carbazole-based dyes, lifetimes are typically in the range of 7-9 nanoseconds. researchgate.net Both quantum yield and lifetime are critical parameters for characterizing the performance of fluorescent materials.

Table 2: Typical Photophysical Properties of Carbazole Derivatives

Property Typical Value Range Influencing Factors Reference
Fluorescence Quantum Yield (Φf) 0.20 - 0.80 (in solution) Solvent, Molecular Structure, Aggregation researchgate.netub.edu
Fluorescence Lifetime (τf) 2 - 10 ns Molecular Environment (pH, quenching agents) researchgate.netarxiv.org

Charge Transfer Characteristics and Electronic Coupling

The structure of this compound, featuring an electron-donating carbazole core with a hydroxyl substituent, facilitates intramolecular charge transfer (ICT). Upon excitation, electron density can shift from the donor part of the molecule (the carbazole ring and hydroxyl group) to the acceptor part (the π-system). This ICT character is fundamental to the photophysical properties of many carbazole derivatives. researchgate.net

Carbazole derivatives are widely recognized for their excellent charge transport properties, particularly as hole transport materials in organic electronic devices. The ability of the molecule to facilitate the movement of positive charge (holes) is a direct consequence of its electronic structure and the effective electronic coupling between adjacent molecules in a solid film. The overlap of the HOMO orbitals between neighboring molecules allows for efficient charge hopping. The design of molecules with strong intermolecular electronic coupling is a key goal in materials science for improving device efficiency.

Solvatochromic Effects on Photophysical Behavior and Polarity Response

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption and emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, which is often the case for compounds with intramolecular charge transfer character.

For this compound, the presence of the hydroxyl group makes it sensitive to the polarity of its environment. In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, resulting in an increased Stokes shift. Studies on related carbazole-based dyes have confirmed that an increase in solvent polarity leads to a notable increase in the Stokes shift, which is a hallmark of ICT. researchgate.net This sensitivity to solvent polarity can be exploited in the design of chemical sensors.

Multiphoton Absorption Cross-Section Studies

Multiphoton absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons to transition to an excited state. Two-photon absorption (TPA) is the most common of these processes. It requires a high photon flux, typically achieved with pulsed lasers. aps.org

Electrochemical Behavior and Redox Properties of 9 Methyl 9h Carbazol 3 Ol

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the primary technique used to probe the redox properties of 9-Methyl-9H-carbazol-3-ol. By measuring the current that develops in an electrochemical cell as the potential is varied, CV provides data on the oxidation and reduction potentials. bohrium.com

The electrochemical oxidation of carbazole (B46965) and its derivatives typically involves the formation of a radical cation. researchgate.netresearchgate.net For instance, 9H-carbazole shows an oxidation peak at approximately +1.06 V versus a saturated calomel (B162337) electrode (SCE), which corresponds to the monomer's transformation into a radical cation. researchgate.net N-substituted carbazoles, such as 9-methylcarbazole (B75041), also exhibit an oxidation peak in a similar range, between +1.0 and +1.1 V vs. SCE. researchgate.net

The introduction of substituents significantly tunes the redox properties of the carbazole core. nsf.govnih.gov While specific CV data for this compound is not detailed in the provided results, the influence of its substituents can be inferred from related structures. The methyl group at the N-9 position and the hydroxyl group at the C-3 position are both electron-donating, which is expected to lower the oxidation potential compared to unsubstituted carbazole.

Table 1: Representative Oxidation Potentials of Carbazole Derivatives

Compound Oxidation Potential (vs. SCE) Key Characteristics Source(s)
9H-Carbazole +1.06 V Forms radical cation; leads to electropolymerization. researchgate.net
9-Methylcarbazole +1.0 to +1.1 V Forms radical cation; results in a less conductive polymer film compared to poly(9H-carbazole). researchgate.net

This table provides data for structurally related compounds to contextualize the expected redox behavior of this compound.

Mechanisms of Electrochemical Oxidation and Reduction

The electrochemical oxidation of carbazole derivatives like this compound generally proceeds through an initial one-electron transfer to form a radical cation. researchgate.netresearchgate.net This process is centered on the electron-rich nitrogen atom within the carbazole ring system. The stability of this newly formed radical cation is a key factor that dictates subsequent chemical reactions. nsf.gov

The oxidation mechanism can be summarized as follows:

Radical Cation Formation : The molecule undergoes a one-electron oxidation to produce a radical cation. The electron density at the nitrogen atom, influenced by the attached methyl and hydroxyl groups, determines the ease of this step.

Coupling Reactions : If not sterically hindered or substituted at reactive sites (typically the 3 and 6 positions), the radical cations can couple to form dimers or polymers. researchgate.netnsf.gov For carbazoles that are unsubstituted at the 3 and 6 positions, this dimerization can be a fast follow-up reaction to oxidation. researchgate.net

Electrochemical reduction of the carbazole ring is less common as it is an electron-rich system. However, studies on related benzo[b]carbazole-diones show that they undergo two distinct one-electron reduction steps, first forming a radical anion and then a dianion hydroquinone. nih.gov The potential at which these reductions occur is sensitive to substituent effects. nih.gov

Electrochemical Stability and Polymerization Behavior

Electrochemical stability is a critical attribute for the long-term performance of materials in electronic devices. For carbazole derivatives, this stability is often evaluated by observing their behavior over multiple cyclic voltammetry scans.

Many carbazole monomers can undergo electropolymerization, where the monomer units link together to form a polymer film on the electrode surface. researchgate.netresearchgate.net This process is initiated by the electrochemical oxidation of the monomer to a radical cation. researchgate.net In the case of 9H-carbazole, repeated CV scans lead to the progressive deposition of an adherent, electroactive, and electrochromic polycarbazole film. researchgate.net

However, substitution at the N-9 position, as in this compound, alters this behavior. While 9-methylcarbazole can also form a polymer film, it is noted to be less conductive and not as electroactive as the film derived from unsubstituted carbazole. researchgate.net The steric hindrance from the N-substituent can impede the coupling reactions necessary for polymerization. researchgate.net Specifically, alkylating the nitrogen atom prevents coupling at that position and can sterically hinder coupling at other positions, which can lead to a more stable radical cation in a reversible one-electron process. researchgate.net

Influence of Molecular Structure on Redox Potentials

The molecular architecture of carbazole derivatives directly governs their redox potentials. bohrium.comnih.gov Attaching different functional groups to the carbazole core modifies its electronic structure, thereby shifting the oxidation and reduction potentials. researchgate.net

Electron-Donating Groups : The hydroxyl (-OH) and methyl (-CH₃) groups present in this compound are both considered electron-donating. These groups increase the electron density of the π-conjugated system. This enrichment of electrons makes the molecule easier to oxidize, resulting in a lower oxidation potential compared to the parent carbazole molecule. For example, a methoxy (B1213986) group, which is also electron-donating, is known to result in a stable radical cation. researchgate.net

Position of Substituents : The location of the substituents is critical. Functional groups at the 3, 6, and 9 positions have the most significant impact on the electronic properties. nih.gov In this compound, the methyl group at the N-9 position stabilizes the molecule and prevents certain polymerization pathways, while the hydroxyl group at the C-3 position directly enhances the electron-donating character of the molecule. researchgate.net

Table 2: Effect of Substitution on Carbazole Redox Properties

Compound/Derivative Class Substituent(s) General Effect on Oxidation Source(s)
9H-Carbazole None (H at N9) Baseline oxidation potential. researchgate.net
N-Alkylcarbazoles Alkyl group at N9 Leads to stable radical cations due to steric hindrance preventing some coupling reactions. researchgate.net
3,6-Disubstituted Carbazoles Various groups at C3 and C6 The type of substituent (electron-donating or -withdrawing) directly modulates the redox potential. researchgate.netnsf.gov

Reactivity, Derivatization, and Advanced Functionalization of 9 Methyl 9h Carbazol 3 Ol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional handle for derivatization, allowing for the introduction of new functionalities through esterification, etherification, and oxidation.

The phenolic hydroxyl group of carbazole (B46965) derivatives can readily undergo esterification. A notable application is in the kinetic resolution of racemic mixtures of axially chiral biaryl compounds containing the carbazole moiety. In a study involving similar N-substituted 3-hydroxycarbazole biaryls, lipase-catalyzed esterification was employed to separate enantiomers with high selectivity. beilstein-journals.org This enzymatic process highlights the accessibility of the hydroxyl group for acylation, a reaction that can be synthetically valuable for creating prodrugs or modifying physical properties.

Etherification, such as O-silylation, has been used as a protective strategy during the synthesis of related complex carbazole derivatives. beilstein-journals.org This temporary conversion of the hydroxyl group into a silyl (B83357) ether prevents unwanted side reactions, demonstrating its utility in multi-step synthetic sequences.

Table 1: Example of Lipase-Catalyzed Kinetic Resolution via Esterification Data derived from studies on analogous N-substituted 4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol systems.

SubstrateEnzymeAcyl DonorProduct (Ester)Unreacted Alcohol
Racemic N-Benzyl-3-hydroxycarbazole biarylBurkholderia cepacia lipase (B570770) (PSL-C)Vinyl acetate(R)-acetate(S)-alcohol

The carbazole core, particularly when substituted with a hydroxyl group, is susceptible to oxidation. During cross-dehydrogenative coupling (CDC) reactions catalyzed by metal complexes like vanadyl acetylacetonate (B107027) (VO(acac)₂), over-oxidation of the desired product can occur, leading to decomposition and reduced yields. beilstein-journals.org This suggests that the phenolic moiety and the electron-rich aromatic system can be oxidized under certain catalytic conditions. The use of heterogeneous catalysts, such as mesoporous silica-supported oxovanadium (V-MPS4), has been shown to mitigate this issue by preventing prolonged contact between the product and the catalyst, thereby suppressing over-oxidation. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Carbazole Ring

The carbazole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom and the C-3 hydroxyl group.

The regiochemical outcome of electrophilic substitution on 9-Methyl-9H-carbazol-3-ol is governed by the combined directing effects of its substituents. The hydroxyl group is a powerful activating ortho- and para-director, while the nitrogen atom of the carbazole ring directs electrophiles to its ortho (C-1, C-8) and para (C-3, C-6) positions.

In this compound, the C-3 position is already substituted. The hydroxyl group, therefore, strongly activates the C-2 and C-4 positions (ortho) and the C-6 position (para). The nitrogen atom activates the C-1, C-6, and C-8 positions. The cumulative effect results in a high electron density at the C-4 and C-6 positions. This is confirmed experimentally in cross-dehydrogenative coupling reactions with arenols, which show high regioselectivity for substitution at the C-4 position. beilstein-journals.orgdtic.mil This specific outcome underscores the dominant directing influence of the hydroxyl group to its ortho position, which is also activated by the ring nitrogen.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionActivation by -OH (at C-3)Activation by Ring NitrogenCombined Effect
C-1 -OrthoModerately Activated
C-2 OrthoMetaActivated
C-4 OrthoOrtho (to N in pyrrole (B145914) ring)Strongly Activated
C-6 ParaParaStrongly Activated
C-8 MetaOrthoModerately Activated

While specific studies detailing the halogenation and nitration of this compound are not prevalent, the reactivity can be predicted based on the known behavior of carbazole derivatives. nih.govrsc.org

Halogenation: The bromination of 3-hydroxyimidazoles has been achieved using bromine in acetic acid. researchgate.net A similar approach for this compound would likely lead to substitution at the most activated positions, C-4 and C-6. Depending on the stoichiometry of the halogenating agent (e.g., Br₂, N-bromosuccinimide), mono- or di-substituted products could be obtained.

Nitration: The nitration of unsubstituted carbazole often yields a mixture of 1-nitro, 3-nitro, and 3,6-dinitro derivatives. rsc.org For this compound, the powerful activating and directing effect of the C-3 hydroxyl group would likely direct nitration (using reagents like nitric acid in acetic anhydride) to the C-4 and C-6 positions. nih.gov

Cross-Coupling Reactions for Extended Conjugated Systems

This compound is a valuable building block for the synthesis of extended conjugated systems, which are of interest for functional materials. Cross-dehydrogenative coupling (CDC) provides an atom-economical method to form C-C bonds directly from C-H bonds. beilstein-journals.orgdtic.mil

Research has demonstrated that 3-hydroxycarbazoles, including the N-methyl derivative, undergo highly chemo- and regioselective CDC reactions with arenols like 2-naphthol. beilstein-journals.orgdtic.mil These reactions are catalyzed by a heterogeneous mesoporous silica-supported oxovanadium catalyst (V-MPS4) with molecular oxygen as the terminal oxidant. beilstein-journals.org The coupling occurs specifically at the C-4 position of the carbazole ring to yield C-1 symmetrical biaryl compounds. beilstein-journals.orgbeilstein-journals.orgdtic.mil This methodology allows for the construction of complex, axially chiral molecules with potential applications in materials science and catalysis.

Table 3: V-MPS4-Catalyzed Cross-Dehydrogenative Coupling of N-Substituted 3-Hydroxycarbazoles with 2-Naphthol Data adapted from Akai et al., 2021. beilstein-journals.org

N-Substituent on 3-HydroxycarbazoleProductYield
Methyl (-CH₃)4-(2-Hydroxynaphthalen-1-yl)-9-methyl-9H-carbazol-3-ol61%
Phenyl (-C₆H₅)4-(2-Hydroxynaphthalen-1-yl)-9-phenyl-9H-carbazol-3-ol72%
p-Tolyl (-C₆H₄-CH₃)4-(2-Hydroxynaphthalen-1-yl)-9-(p-tolyl)-9H-carbazol-3-ol59%
Benzyl (-CH₂C₆H₅)9-Benzyl-4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol68%

Suzuki, Heck, and Sonogashira Coupling with Carbazole Scaffolds

The hydroxyl group at the C-3 position of this compound can be converted into a triflate (OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Alternatively, C-H bonds at other positions on the carbazole ring can be converted to halides (e.g., Br, I) or boronic acids/esters to serve as coupling partners.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. rsc.orgscilit.com For a carbazole scaffold, a borylated carbazole can be coupled with an aryl halide, or a halogenated carbazole can be coupled with an arylboronic acid. mdpi.com For instance, a derivative like 9-hexyl-3-bromo-9H-carbazole can be coupled with a thiophene-boronic acid derivative, or conversely, (9-hexyl-9H-carbazol-3-yl)boronic acid can be reacted with a brominated aromatic core to build complex donor-acceptor molecules. mdpi.com This reaction's utility has been demonstrated in the synthesis of carbazole-containing dyes for applications in organic photovoltaics. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex. masterorganicchemistry.comrsc.org A halogenated 9-Methyl-9H-carbazole derivative could be reacted with various alkenes to append vinyl groups to the carbazole core. This reaction results in the formation of a new C-C bond between the carbazole and the alkene, with the breaking of a C-X (halide) bond on the carbazole and a C-H bond on the alkene. masterorganicchemistry.com

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.org It is exceptionally useful for synthesizing acetylenic carbazole derivatives. The reaction is typically conducted under mild conditions, such as at room temperature with a mild base, making it suitable for complex molecule synthesis. wikipedia.org A halogenated this compound derivative could be coupled with a terminal alkyne like trimethylsilylacetylene (B32187) to introduce an alkynyl moiety, which could then be deprotected for further functionalization. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions on Carbazole Scaffolds

Reaction Coupling Partners Catalyst System Bond Formed Typical Application
Suzuki-Miyaura Organoboron Compound + Organic Halide/Triflate Palladium Catalyst + Base Aryl-Aryl, Aryl-Vinyl Synthesis of biaryls, conjugated polymers mdpi.com
Heck Alkene + Organic Halide/Triflate Palladium Catalyst + Base Aryl-Vinyl Alkenylation of aromatic rings masterorganicchemistry.com
Sonogashira Terminal Alkyne + Organic Halide/Triflate Palladium Catalyst + Copper Co-catalyst + Base Aryl-Alkynyl Synthesis of conjugated enynes wikipedia.org

Formation of Dimeric and Polymeric Carbazole Structures

The formation of dimeric and polymeric structures from carbazole units is crucial for developing materials with enhanced electronic and photophysical properties. These larger structures can be synthesized through oxidative coupling or by leveraging the cross-coupling reactions described previously.

A direct method for dimerization is oxidative coupling. For example, treating 9-butyl-9H-carbazole with iron(III) chloride in chloroform (B151607) leads to the formation of 9,9'-dibutyl-3,3'-bicarbazole, a dimeric structure linked by a C-C bond between the C-3 positions of the two carbazole units. nih.gov This method could be applied to this compound, potentially leading to dimerization at positions ortho or para to the activating hydroxyl group (e.g., C-2 or C-4). The resulting bicarbazole molecule often possesses a planar carbazole ring system. nih.gov

Alternatively, sequential cross-coupling reactions can build dimers and oligomers with precise connectivity. For example, a Suzuki coupling reaction could link two different carbazole-boronic acid and carbazole-halide monomers to create a well-defined dimer.

Polymerization Reactions Involving this compound as a Monomer

Carbazole-containing polymers are of significant interest for their applications as photoconductive materials, organic light-emitting diodes (OLEDs), and high-potential redox materials. researchgate.netmdpi.com this compound, after appropriate functionalization, can serve as a monomer for the synthesis of such advanced polymers.

To be used as a monomer, the carbazole unit typically needs to be functionalized with a polymerizable group, such as a vinyl group, a norbornene moiety, or have reactive sites for step-growth polymerization (e.g., dihalides or diboronic acids).

For example, a carbazole-substituted norbornene comonomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), has been successfully synthesized and copolymerized with ethylene (B1197577) using metallocene/MAO catalyst systems. researchgate.net This demonstrates a strategy where the carbazole unit is attached to a known polymerizable olefin. Similarly, a derivative of this compound could be functionalized with a vinyl group, for instance at the nitrogen atom, to produce a monomer like 9-vinyl-9H-carbazol-3-ol. Such monomers can undergo radical polymerization to form polymers analogous to the commercially important poly(N-vinylcarbazole) (PVK). mdpi.com The introduction of functional groups, like the hydroxyl on the C-3 position, can modify the polymer's properties, such as its oxidation potential, making it suitable for applications in high-voltage batteries. mdpi.com

Table 2: Examples of Carbazole-Based Monomers and Polymerization

Monomer Example Polymerization Type Catalyst/Initiator Resulting Polymer Reference
9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ) Copolymerization with Ethylene [Ph2C(Ind)(Cp)ZrCl2] / MAO Ethylene-BHMCZ copolymer researchgate.net
9-vinyl-9H-carbazole-3,6-dicarbonitrile (Proposed) Radical Polymerization AIBN (typical) High-potential redox polymer mdpi.com
N-(vinylphenyl)carbazole (VPC) Copolymerization with Ethylene Constrained Geometry Catalysts (CGC) Ethylene-VPC copolymer researchgate.net

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is key to optimizing reaction conditions and controlling product selectivity. The mechanisms for the primary cross-coupling reactions involving carbazole scaffolds are well-established.

Mechanism of Sonogashira Coupling: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the carbazole-halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex, regenerating the copper(I) catalyst and forming an Ar-Pd-alkyne complex.

Reductive Elimination: This complex eliminates the final coupled product (Ar-alkyne), regenerating the Pd(0) catalyst which re-enters the cycle.

Copper Cycle:

The copper(I) catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, which then coordinates to the copper to form the copper(I) acetylide species that participates in the transmetalation step. wikipedia.org

Mechanism of C-H Functionalization: Direct C-H functionalization of carbazoles is an increasingly important and atom-economical strategy. chim.it These reactions often proceed via an organometallic intermediate where a transition metal (like Rhodium or Palladium) coordinates to a directing group on the carbazole (often attached at the N-9 position). The metal then inserts into a nearby C-H bond (e.g., at the C-1 position), forming a metallacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized carbazole and regenerate the catalyst. chim.it The regioselectivity (e.g., C-1 vs. C-2 alkylation) is controlled by the directing group and the specific catalytic system used. chim.it

Theoretical and Computational Chemistry Studies of 9 Methyl 9h Carbazol 3 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. rwth-aachen.de It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like 9-Methyl-9H-carbazol-3-ol. rwth-aachen.de DFT calculations are used to determine the ground state properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide reliable predictions of molecular geometries, vibrational modes, and electronic charge distributions.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest electronic energy is identified. Studies on similar carbazole (B46965) derivatives have successfully employed DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to determine their equilibrium geometries.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. Second, it predicts the molecule's theoretical infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or O-H bending. These predicted frequencies can be compared with experimental spectroscopic data to validate the computational model.

While specific computational studies providing the optimized geometrical parameters for this compound are not available in the reviewed literature, a representative data table of the expected output is shown below.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Data for this specific compound is not currently available in published literature. This table illustrates the type of data obtained from DFT geometry optimization.

Parameter Atom(s) Involved Calculated Value
Bond Lengths (Å)
C-O Data not available
O-H Data not available
N-C(Methyl) Data not available
N-C(Ring) Data not available
**Bond Angles (°) **
C-O-H Data not available
C-N-C(Methyl) Data not available
Dihedral Angles (°)
C-C-C-C (Ring) Data not available

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps help identify sites susceptible to electrophilic and nucleophilic attack.

For this compound, an MEP analysis would typically reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and represent likely sites for electrophilic attack. The highest negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. Positive potential is expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): These areas represent regions of intermediate electrostatic potential, often found over the carbon framework of the aromatic rings.

Computational studies on related carbazole derivatives have used MEP maps to successfully identify their reactive sites, confirming the utility of this analysis for understanding chemical behavior.

To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes are employed. The two most common methods are Mulliken population analysis and Natural Population Analysis (NPA).

Mulliken population analysis partitions the total electron density among the atoms based on the contribution of their basis functions to the molecular orbitals. While widely used due to its simplicity, it is known to have significant drawbacks, most notably a strong dependence on the chosen basis set, which can sometimes lead to unphysical charge values.

Natural Population Analysis (NPA) is a more robust method based on the Natural Bond Orbital (NBO) theory. NPA assigns charges to atoms by first determining a set of "natural atomic orbitals" that are optimized for the given wavefunction. This method generally exhibits better numerical stability and is less dependent on the basis set, providing a more reliable description of electron distribution, especially in polar molecules.

For this compound, both analyses would predict a significant negative partial charge on the highly electronegative oxygen and nitrogen atoms and positive charges on the hydrogen atoms. Comparing the results from both methods would provide a more complete picture of the intramolecular charge distribution.

Table 2: Calculated Atomic Charges for Selected Atoms of this compound (Illustrative) Specific calculated charge data for this compound is not available in the reviewed literature. This table demonstrates the typical output of population analysis.

Atom Mulliken Charge (e) Natural Population Analysis (NPA) Charge (e)
O Data not available Data not available
N Data not available Data not available
H (of OH) Data not available Data not available
C (attached to O) Data not available Data not available
C (of CH3) Data not available Data not available

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. TD-DFT calculations can accurately predict the electronic absorption and emission spectra of molecules, providing insights into their photophysical properties. This method is crucial for understanding how molecules like this compound interact with light.

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation provides key information, including:

Excitation Energies and Wavelengths (λ_max): The energy difference between the ground and excited states, which corresponds to the wavelength of maximum absorption.

Oscillator Strengths (f): A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.

Electronic Transitions: The specific molecular orbitals involved in the excitation, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Furthermore, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the optimized S1 state and the ground state geometry corresponds to the emission wavelength. Carbazole and its derivatives are known for their strong fluorescence, a property that TD-DFT can effectively model. Solvent effects, which can significantly influence spectra, are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis and Fluorescence Data for this compound (Illustrative) Specific TD-DFT prediction data for this compound is not available in the reviewed literature. This table illustrates the expected computational output.

Parameter Absorption Emission (Fluorescence)
Max Wavelength (λ_max) [nm] Data not available Data not available
Excitation Energy [eV] Data not available Data not available
Oscillator Strength (f) Data not available Data not available
Major Orbital Contribution Data not available Data not available

Understanding the potential energy surfaces of the ground and various excited states is key to describing the complete photophysical behavior of a molecule. TD-DFT allows for the exploration of the excited state energy landscape. After a molecule absorbs a photon and is promoted to an excited state, it can undergo several relaxation processes.

Computational analysis can map out the pathways for these processes, such as:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S2 to the first excited singlet state S1).

Fluorescence: A radiative transition from the first excited singlet state (S1) back to the ground state (S0).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., from S1 to the first triplet state T1).

Phosphorescence: A slow radiative transition from the T1 state to the S0 ground state.

By calculating the energies of key points on the potential energy surfaces, such as minima and crossing points, TD-DFT can provide a qualitative and sometimes quantitative understanding of the competition between these different decay channels, ultimately determining properties like fluorescence quantum yield and lifetime. Analysis of the excited states of carbazole derivatives has provided detailed information on their relaxation dynamics.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering invaluable insights into the conformational flexibility of this compound. These simulations model the intricate dance of atoms and bonds, governed by the principles of classical mechanics, to reveal the accessible conformational landscape of the molecule.

Simulation ParameterTypical Value/ConditionPurpose
Force FieldAMBER, CHARMM, GROMOSTo define the potential energy of the system.
Solvent ModelTIP3P, SPC/E (for explicit solvent)To simulate the effect of a solvent environment on conformational dynamics.
Temperature300 K (or other relevant temperatures)To simulate the molecule's behavior at a specific temperature.
Simulation TimeNanoseconds to microsecondsTo ensure adequate sampling of the conformational space.
Analysis MetricsRMSD, Radius of Gyration, Dihedral AnglesTo quantify conformational changes and flexibility.

Interactive Data Table 1: Typical Parameters for Molecular Dynamics Simulations of this compound.

Detailed analysis of MD trajectories would likely reveal that the carbazole ring system remains largely planar, a characteristic feature of this aromatic heterocycle. However, subtle puckering motions and out-of-plane vibrations can be quantified. The flexibility of the hydroxyl and methyl substituents, while seemingly minor, can have significant implications for how the molecule interacts with its environment, including solvent molecules, receptors, or other reactants.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to correlate the structural features of a molecule with its macroscopic properties. nih.gov For this compound, QSPR models can be developed to predict a range of physicochemical properties, thereby reducing the need for extensive experimental measurements.

The foundation of QSPR lies in the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For this compound, relevant descriptors would include molecular weight, logP (octanol-water partition coefficient), molar refractivity, polar surface area, and dipole moment.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to a specific property. For instance, a QSPR model could be developed to predict the boiling point, solubility, or chromatographic retention time of this compound and its analogs.

Property Predicted by QSPRRelevant Molecular DescriptorsPotential Application
Boiling PointMolecular Weight, van der Waals VolumePurity assessment, process design.
SolubilityLogP, Polar Surface Area, Hydrogen Bond Donors/AcceptorsFormulation development, environmental fate prediction.
Chromatographic Retention TimeTopological Indices, Dipole MomentAnalytical method development.
Biological Activity (conceptual)Electronic Properties (HOMO/LUMO), Shape IndicesEarly-stage drug discovery.

Interactive Data Table 2: Illustrative QSPR Modeling Applications for this compound.

It is crucial to note that the predictive power of a QSPR model is highly dependent on the quality and diversity of the dataset used for its training and validation. plos.org While specific QSPR models for this compound are not yet widely reported in the literature, the principles of QSPR provide a robust framework for its future computational characterization.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational quantum chemistry offers a suite of tools to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between computational cost and accuracy.

A key aspect of reactivity prediction is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's propensity to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO reveals the molecule's ability to accept electrons, pinpointing sites for nucleophilic attack. For this compound, the electron-rich aromatic system and the lone pairs on the oxygen and nitrogen atoms are expected to feature prominently in the HOMO, suggesting that electrophilic aromatic substitution would be a favorable reaction.

Computational methods can also be used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. For example, the mechanism of O-alkylation or acylation of the hydroxyl group, or electrophilic substitution on the carbazole ring, can be computationally modeled to predict the most likely reaction pathways and the structure of the resulting products.

Computational MethodInformation GainedRelevance to this compound
Frontier Molecular Orbital (FMO) AnalysisIdentification of nucleophilic and electrophilic sites.Predicting regioselectivity in aromatic substitution reactions.
Molecular Electrostatic Potential (MEP) MappingVisualization of electron-rich and electron-poor regions.Understanding intermolecular interactions and initial reactant approach.
Transition State SearchingDetermination of reaction energy barriers.Predicting reaction rates and identifying rate-determining steps.
Reaction Path Following (IRC)Confirmation of the connection between reactants, transition state, and products.Verifying the proposed reaction mechanism.

Interactive Data Table 3: Computational Methods for Reactivity Prediction of this compound.

Through these computational approaches, a comprehensive picture of the chemical reactivity of this compound can be constructed, guiding synthetic efforts and providing a deeper understanding of its chemical behavior.

Advanced Materials Science Applications Research of 9 Methyl 9h Carbazol 3 Ol and Its Derivatives

Photosensitizers and Photoactive Materials Research

Carbazole (B46965) derivatives are extensively studied for their applications in photoactive materials due to their excellent charge transport capabilities and photoconductivity. mdpi.com These properties are fundamental to their function as photosensitizers, where they absorb light energy and mediate subsequent chemical or physical processes.

The efficacy of carbazole-based materials in photoactive applications hinges on two primary mechanisms: energy transfer and single electron transfer (SET). nih.gov

Energy Transfer: In this process, the carbazole-based photosensitizer absorbs a photon, promoting it to an excited state. This energy can then be transferred to a nearby molecule, often through a triplet-triplet energy transfer mechanism. Theoretical explorations have shown that the properties of the excited state, such as the metal-to-ligand charge-transfer (MLCT) state in organometallic carbazole derivatives, and the energetic levels of the reaction pathways are crucial in regulating the efficiency of this transfer. nih.gov The rigid structure of the carbazole core helps to minimize energy loss through non-radiative decay pathways, making the energy transfer process more efficient.

Electron Transfer: Alternatively, the excited photosensitizer can initiate a reaction by donating or accepting an electron. This single electron transfer (SET) process is governed by thermodynamic and kinetic factors. nih.gov The electron-donating nature of the carbazole moiety makes it a suitable candidate for oxidative SET processes. The substituents on the carbazole ring play a significant role; electron-withdrawing groups can facilitate reductive SET by stabilizing the resulting radical anion. nih.gov The hydroxyl group in 9-Methyl-9H-carbazol-3-ol could influence these processes by altering the electron density of the aromatic system.

Kinetic evaluations in related systems suggest that triplet-triplet energy transfer can be the main driving force for reactions, often being more efficient than the single electron transfer process. nih.gov

Integration into Polymer and Hybrid Materials for Advanced Functionalities

The ability to incorporate this compound and its derivatives into polymeric structures is key to developing materials with advanced functionalities. The carbazole unit can be readily polymerized, typically through linkages at the 3,6- or 2,7-positions, to form conjugated polymers with desirable electronic and optical properties. mdpi.comresearchgate.net

Carbazole and its derivatives are a well-established class of heterocyclic compounds used to create conducting polymers. mdpi.com The polymerization process, often achieved electrochemically, links monomer units to form a π-conjugated backbone, which allows for the delocalization of electrons and thus, electrical conductivity.

The electrochemical oxidation of 9-substituted carbazoles proceeds via a 3,3'-coupling mechanism, as the 9-position is already occupied, preventing unwanted side reactions and leading to more regular polymer chains. mdpi.com The resulting polycarbazoles exhibit high charge carrier mobility and good chemical and environmental stability. mdpi.comresearchgate.net The substituent groups on the carbazole ring can significantly impact the properties of the resulting polymer. For instance, the hydroxyl group in this compound could potentially be used for further functionalization or to influence intermolecular interactions within the polymer matrix, affecting properties like solubility and film morphology.

Electrochromism is the phenomenon where a material changes its optical properties (color and transparency) in response to an applied electrical potential. Carbazole-based polymers are highly promising for use in electrochromic devices (ECDs) due to their distinct color changes, high stability, and fast switching speeds. researchgate.netnih.gov

These polymers are typically used as the anodically coloring layer in an ECD. nih.govnih.gov When a voltage is applied, the polymer undergoes oxidation (doping), leading to the formation of polarons and bipolarons, which alters its electronic structure and causes a visible color change. researchgate.net Research on various carbazole-containing copolymers has demonstrated their potential for creating high-contrast and efficient ECDs. For example, copolymers of carbazole derivatives with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized to tune the electrochromic performance. mdpi.com

An electrochromic device is often constructed with the carbazole-based polymer as the anode and a cathodically coloring polymer, such as poly(3,4-ethylenedioxythiophene) (PEDOT), as the cathode, separated by a gel electrolyte. electrochemsci.org The performance of such devices is characterized by several key metrics, as detailed in the following tables based on research on related carbazole derivatives.

Table 1: Performance of Anodic Polymers Containing Carbazole Derivatives

Polymer Max. Transmittance Change (ΔT%) Wavelength (nm) Coloration Efficiency (η) (cm²/C)
P(bCmB-co-bTP) 39.56% 685 160.5
P(DiCP-co-CPDTK) 39.5% 1037 184.1

This table presents data for polymers derived from carbazole structures to illustrate typical performance. Sources: researchgate.netnih.govnih.gov

Table 2: Characteristics of Electrochromic Devices (ECDs) Using Carbazole-Derivative Polymers

ECD Configuration Max. Transmittance Change (ΔT%) Wavelength (nm) Coloration Efficiency (η) (cm²/C) Response Time (s)
P(bCmB-co-bTP)/PEDOT 40.7% 635 428.4 Not Specified
P(DiCP-co-CPDTK)/PEDOT-PSS 38.2% 635 633.8 Not Specified
P(2DCB-co-EDm)/PEDOT-PSS 39.1% 640 Not Specified ≤ 1.5

This table showcases the performance of dual-layer devices, demonstrating the practical application of carbazole-based polymers. Sources: researchgate.netnih.govnih.govmdpi.com

Exploration in Molecular Recognition and Supramolecular Assemblies

The rigid structure of the carbazole core, combined with specific functional groups, makes it an excellent scaffold for designing systems capable of molecular recognition. The hydroxyl (-OH) group of this compound is particularly important in this context, as it can act as both a hydrogen bond donor and acceptor.

Hydrogen bonding is a key directional force in the formation of supramolecular assemblies, where molecules self-organize into larger, well-defined structures. The ability of the -OH group to form specific hydrogen bonds allows this compound to selectively interact with other molecules containing complementary functional groups. This can be exploited in the design of chemical sensors or host-guest systems.

Furthermore, derivatives of this compound, such as 9-Methyl-9H-carbazol-3-ylboronic acid, highlight another route to molecular recognition. aobchem.com Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property widely used in the development of sensors for saccharides and other biologically relevant molecules. The integration of the carbazole unit with a boronic acid function combines the unique photophysical properties of carbazole with the recognition capabilities of the boronic acid, potentially leading to fluorescent sensors where a binding event is signaled by a change in light emission.

Interdisciplinary Research Perspectives Involving 9 Methyl 9h Carbazol 3 Ol

Biocatalytic Transformations and Biotransformation Pathways

The study of biocatalytic transformations and biotransformation pathways for carbazole (B46965) derivatives is crucial for understanding their environmental fate and for developing biotechnological applications. While research directly focused on 9-Methyl-9H-carbazol-3-ol is limited, studies on related N-substituted carbazoles provide significant insights into potential microbial and enzymatic reactions.

The microbial metabolism of N-methylcarbazole (NMC), a structurally related compound to this compound, has been investigated using the fungus Cunninghamella echinulata. This fungus is known for its ability to model mammalian metabolism. In these studies, C. echinulata was found to metabolize NMC into several products, including carbazole, N-hydroxymethylcarbazole (NHMC), 3-hydroxycarbazole, and 3-hydroxy-NHMC. The formation of 3-hydroxycarbazole is particularly noteworthy as it demonstrates the enzymatic hydroxylation of the carbazole ring at the C-3 position, a key step in the formation of the target compound of this article from a precursor. The principal biotransformations observed were aliphatic hydroxylation of the N-methyl group and aromatic hydroxylation at the 3-position nih.gov.

Similarly, in vitro studies using liver microsomes from various rodents have shown that the metabolism of N-methyl-substituted 7H-dibenzo[c,g]carbazole results in the formation of 3-OH-N-Me DBC as one of the major metabolites nih.gov. Furthermore, studies with rabbit liver microsomes on N-methylcarbazole identified 3-hydroxy-N-methylcarbazole as one of the four major metabolites . These findings suggest that enzymatic systems, such as cytochrome P450 monooxygenases, are capable of hydroxylating the aromatic core of N-methylated carbazoles at the 3-position. This metabolic pathway is a plausible route for the biological formation of this compound.

The proposed biotransformation pathways for a 9H-carbazole generally involve initial dioxygenation, which can lead to the formation of hydroxylated intermediates researchgate.net. While the direct microbial degradation of this compound has not been detailed in the available literature, the existing data on related compounds suggest that it could be a metabolite in the degradation pathway of 9-methyl-9H-carbazole.

Organism/SystemSubstrateKey MetabolitesRelevant Transformation
Cunninghamella echinulataN-methylcarbazole3-hydroxycarbazole, 3-hydroxy-N-hydroxymethylcarbazoleAromatic hydroxylation at C-3
Rodent Liver MicrosomesN-methyl-7H-dibenzo[c,g]carbazole3-OH-N-Me DBCAromatic hydroxylation at C-3
Rabbit Liver MicrosomesN-methylcarbazole3-hydroxy-N-methylcarbazoleAromatic hydroxylation at C-3
Table 1: Summary of Microbial and In Vitro Metabolism of N-Methylated Carbazoles.

Enzymatic functionalization offers a green and selective alternative to traditional chemical synthesis for the modification of aromatic compounds. The selective hydroxylation of aromatic compounds is a significant area of research, with enzymes like cytochrome P450 monooxygenases and peroxidases being key players nih.gov. The aforementioned metabolic studies on N-methylcarbazoles strongly indicate that enzymatic systems can catalyze the hydroxylation of the carbazole nucleus at the 3-position nih.govnih.gov.

This enzymatic capability could be harnessed for the targeted synthesis of this compound from 9-methyl-9H-carbazole. By employing isolated enzymes or whole-cell biocatalysts expressing specific monooxygenases, it may be possible to develop a sustainable and efficient process for its production. The main challenge in such an approach is often the control of regioselectivity to favor hydroxylation at the desired position. However, the recurrent observation of 3-hydroxylation in metabolic studies suggests a potential natural selectivity of certain enzymes for this position on the carbazole ring.

Further research into the specific enzymes responsible for the 3-hydroxylation of N-methylcarbazoles could lead to the development of tailored biocatalysts for the synthesis of this compound and other valuable hydroxylated carbazole derivatives.

Analytical Chemistry Methodologies Utilizing this compound

In analytical chemistry, well-characterized compounds are essential for the development and validation of analytical methods. While carbazole itself is used as an analytical standard for its determination in various matrices such as e-cigarette aerosols, organic gunshot residue, and soil samples , specific applications of this compound as an analytical standard are not prominently documented in the available literature.

However, given its status as a potential metabolite of 9-methyl-9H-carbazole, it could serve as a crucial reference material in environmental and toxicological studies. For instance, in the analysis of environmental samples contaminated with carbazole derivatives, the availability of a this compound standard would be necessary for its accurate identification and quantification using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The characterization of carbazole derivatives often involves a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy nih.gov. The availability of pure this compound would be fundamental for creating spectral libraries and reference data for these analytical methods.

Role in Sustainable Chemistry Processes and Material Development

Carbazole derivatives are a significant class of organic compounds in the field of materials science, particularly for organic electronics. Their excellent charge-transporting properties and high thermal stability make them ideal building blocks for materials used in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors nbinno.com. The functionalization of the carbazole core is a key strategy for fine-tuning the optoelectronic properties of these materials nbinno.com.

Polycarbazoles and their derivatives are of particular interest due to their conductivity and mechanical flexibility mdpi.com. These polymers can be synthesized through chemical or electrochemical polymerization mdpi.com. The properties of the resulting polymers are highly dependent on the nature and position of substituents on the carbazole monomer.

While the direct application of this compound in sustainable chemistry and material development is not extensively reported, its structure, featuring both a hydroxyl group and an N-methyl group, offers potential for its use as a monomer in polymerization reactions. The hydroxyl group can be a site for derivatization or for initiating polymerization, leading to the formation of new polymers with potentially unique properties. For example, the synthesis of poly(9-(2,3-epoxypropyl) carbazole) (PEPK) highlights how the carbazole moiety can be incorporated into polymers with interesting spectroscopic and photoconductive properties nih.gov.

The development of polymers from renewable or bio-based monomers is a key aspect of sustainable chemistry. If this compound could be produced through biocatalytic routes as discussed in section 9.1, its subsequent use in the synthesis of functional polymers would represent a sustainable approach to the development of advanced materials. The incorporation of the hydroxyl group could also enhance the solubility and processing characteristics of the resulting polymers, which is a significant consideration in the fabrication of organic electronic devices nbinno.com.

Carbazole-Based Material TypeKey PropertiesPotential Applications
Poly(N-vinylcarbazole) (PVK)Thermal stability, photoconductivityOLEDs, photoresists
Poly(2,7-carbazole)sTunable band gap, high hole mobilitySolar cells, transistors
Functionalized Carbazole MonomersTailorable optoelectronic propertiesHost materials, emissive materials in OLEDs
Table 2: Applications of Carbazole-Based Materials in Organic Electronics.

Future Directions and Emerging Research Avenues for 9 Methyl 9h Carbazol 3 Ol

Advanced Functionalization for Tailored Properties

The inherent properties of 9-Methyl-9H-carbazol-3-ol can be precisely modulated through advanced functionalization strategies, opening pathways to materials with bespoke characteristics. The carbazole (B46965) scaffold is a privileged heterocycle in materials and medicinal chemistry, and recent advancements in transition metal-catalyzed C-H activation offer a powerful toolkit for its modification. chim.it These methods allow for the direct introduction of various functional groups at specific positions on the carbazole core, enabling fine-tuning of its electronic and photophysical properties. chim.it

Future research will likely focus on leveraging these techniques to introduce a variety of substituents to the this compound molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, a critical factor in the performance of organic electronic devices. researchgate.netmdpi.com The strategic placement of bulky substituents can also be employed to control intermolecular interactions and prevent undesirable aggregation, which is often a limiting factor in the performance of organic light-emitting diodes (OLEDs). researchgate.net

Recent synthetic strategies, such as those involving Lewis acid-mediated cascade annulation reactions, provide efficient routes to highly functionalized carbazole frameworks in one-pot reactions. nih.gov These methods tolerate a wide range of functional groups, offering a high degree of flexibility in molecular design. nih.gov The development of such innovative synthetic protocols will be instrumental in unlocking the full potential of this compound for a variety of applications.

A summary of potential functionalization strategies and their impact on properties is presented in the table below.

Functionalization StrategyTarget PropertyPotential Application
Introduction of electron-donating groupsLowered ionization potentialHole-transporting materials in OLEDs
Introduction of electron-withdrawing groupsIncreased electron affinityElectron-transporting materials in OLEDs
Attachment of bulky side chainsReduced intermolecular aggregationImproved efficiency and lifetime of OLEDs
Incorporation of phosphonic acid groupsSelf-assembly on electrode surfacesInterfacial layers in organic solar cells

Exploration of Novel Supramolecular Architectures

The ability of molecules to self-assemble into highly ordered structures is a cornerstone of modern materials science. The hydroxyl group and the nitrogen atom in this compound provide opportunities for hydrogen bonding, which can be a powerful tool for directing the formation of novel supramolecular architectures. nih.gov The study of crystal structures of similar carbazole derivatives reveals the prevalence of N-H⋯O and C-H⋯O hydrogen bonds, which can lead to the formation of intricate networks. nih.gov

Future research is expected to delve into the controlled self-assembly of this compound and its derivatives into well-defined nanostructures. By carefully designing the molecular building blocks, it may be possible to create one-dimensional nanowires, two-dimensional sheets, or even complex three-dimensional frameworks. A study on carbazole-based vinyl-benzoxazole derivatives has already demonstrated the formation of gels through head-to-tail π-stacking, indicating the potential for creating soft materials with interesting properties. nih.gov

The interplay of hydrogen bonding and π-π stacking interactions will be a key area of investigation. nih.gov Understanding and controlling these non-covalent interactions will be crucial for the rational design of supramolecular assemblies with desired functionalities. For instance, the creation of porous supramolecular frameworks could lead to applications in gas storage or catalysis, while the formation of charge-transfer complexes within these architectures could be exploited for novel electronic materials.

Type of Supramolecular AssemblyDriving ForcesPotential Applications
1D Nanowiresπ-π stacking, hydrogen bondingOrganic electronics, sensors
2D Nanosheetsvan der Waals forces, dipole-dipole interactionsMembranes, catalysts
3D Porous FrameworksHydrogen bonding, coordination bondsGas storage, separation

Integration into Quantum Chemical Technologies

The field of quantum computing holds the promise of revolutionizing computation and materials design. arxiv.orgaps.org Quantum chemical calculations are becoming increasingly important in predicting the properties of molecules and materials, and there is a growing interest in using quantum computers to solve complex chemical problems that are intractable for classical computers. semanticscholar.orgresearchgate.netibm.com

Recent studies have demonstrated the use of quantum computing algorithms to investigate the electronic transitions in carbazole-based molecules for OLED applications. semanticscholar.orgresearchgate.netibm.com These studies highlight the potential of quantum computing to provide highly accurate predictions of excited state energies, which are crucial for designing efficient light-emitting materials. semanticscholar.orgresearchgate.netibm.com

Future research could focus on applying these quantum computational methods to this compound and its derivatives. By performing accurate quantum chemical simulations, it may be possible to predict the photophysical properties of new, yet-to-be-synthesized molecules with a high degree of confidence. This "in silico" design approach could significantly accelerate the discovery of new materials with tailored properties for quantum technologies, such as quantum dots or single-photon emitters. Theoretical studies, including Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of carbazole derivatives, guiding the design of new molecules for specific quantum applications. nih.govnih.gov

Quantum Technology ApplicationRelevant Property of this compoundResearch Focus
Quantum DotsTunable fluorescenceSynthesis of size-controlled nanoparticles
Single-Photon EmittersStable excited statesIsolation and characterization of individual molecules
Quantum Information ProcessingCoherent electronic statesDevelopment of molecular qubits

Addressing Challenges in Scalable Synthesis and Industrial Applications

For any promising new material to make a real-world impact, it must be possible to produce it on a large scale in a cost-effective and environmentally friendly manner. While numerous synthetic methods for carbazoles have been reported, many of them are not well-suited for industrial production due to the use of harsh reaction conditions, expensive catalysts, or the generation of significant amounts of waste. nih.govresearchgate.net

A key challenge for the future will be the development of scalable and sustainable synthetic routes to this compound and its functionalized derivatives. This will likely involve the exploration of new catalytic systems, the use of flow chemistry, and the development of processes that minimize the use of hazardous reagents and solvents. researchgate.net For example, recent advances in the synthesis of functionalized carbazoles from readily available starting materials using cascade reactions represent a promising step in this direction. rsc.orgrsc.org

Furthermore, the transition from laboratory-scale synthesis to industrial production often presents unforeseen challenges. Process optimization, purification methods, and quality control will all need to be carefully addressed. Collaboration between academic researchers and industrial chemists will be crucial to overcoming these hurdles and bringing the potential of this compound to fruition in commercial applications.

ChallengePotential SolutionResearch Direction
Use of hazardous reagentsDevelopment of greener synthetic methodsCatalysis with earth-abundant metals
Low reaction yieldsOptimization of reaction conditionsHigh-throughput screening of catalysts and solvents
Complex purification proceduresDesign of syntheses with fewer side productsCrystallization-induced purification
High production costsUse of inexpensive starting materialsDevelopment of one-pot, multi-component reactions

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 9-Methyl-9H-carbazol-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be adapted from alkylation protocols for carbazole derivatives. For example, reacting carbazole with methylating agents (e.g., methyl iodide) under phase-transfer catalysis (e.g., TBAB) in a toluene/water biphasic system at 45–60°C improves yield . Subsequent hydroxylation at the 3-position may involve directed ortho-metalation (DoM) strategies or electrophilic substitution. Purification via recrystallization from ethanol or column chromatography is recommended .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and regioselectivity. For example, the methyl group at N-9 typically resonates at δ 3.8–4.2 ppm, while the hydroxyl proton at C-3 appears as a broad singlet (δ 5.0–6.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (expected m/z: 197.24 for C13_{13}H11_{11}NO).
  • X-ray Crystallography : If single crystals are obtained, use SHELX for structure refinement and ORTEP-3 for visualization .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While carbazole derivatives like 9-Propyl-9H-carbazole are not classified as hazardous, standard lab precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store away from ignition sources due to potential electrostatic discharge .

Advanced Research Questions

Q. How can crystallographic data for this compound be accurately determined and interpreted?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure data-to-parameter ratios > 15:1 to reduce overfitting.
  • Refinement : Employ SHELXL for least-squares refinement. Monitor R factors (target < 0.08 for R1_1) and validate using ORTEP-3 for thermal ellipsoid visualization .
  • Validation : Check for hydrogen bonding (e.g., O–H···N interactions) and π-π stacking in the crystal lattice, which influence stability and optoelectronic properties .

Q. What strategies address contradictions in spectroscopic or synthetic yield data for carbazole derivatives?

  • Methodological Answer :

  • Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to isolate variables affecting yield .
  • Advanced Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For conflicting mass spectra, employ tandem MS/MS for fragmentation analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm structural assignments .

Q. What are potential applications of this compound in materials science?

  • Methodological Answer :

  • Optoelectronics : Functionalize the hydroxyl group to create electron-transporting materials (e.g., via Suzuki coupling with boronate esters for OLEDs) .
  • Coordination Chemistry : Use the N-9 and O-3 sites as ligands for transition metals (e.g., Ir(III) complexes for phosphorescent emitters) .
  • Polymer Science : Incorporate into conjugated polymers via Heck coupling to tune bandgaps for photovoltaic applications .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9H-carbazol-3-ol
Reactant of Route 2
9-Methyl-9H-carbazol-3-ol

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